molecular formula C9H14 B13948427 8-Methylenebicyclo[5.1.0]octane CAS No. 54211-15-3

8-Methylenebicyclo[5.1.0]octane

Cat. No.: B13948427
CAS No.: 54211-15-3
M. Wt: 122.21 g/mol
InChI Key: MUDRFXBMCDULFP-UHFFFAOYSA-N
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Description

Significance of Strained Polycyclic Hydrocarbons in Chemical Research

Strained polycyclic hydrocarbons are molecules that contain one or more rings that deviate significantly from their ideal bond angles, leading to a higher internal energy. This stored "strain energy" can be released in chemical reactions, making these compounds highly reactive and useful as synthetic intermediates. The study of these molecules provides fundamental insights into chemical bonding, reaction mechanisms, and the limits of molecular stability. Polycyclic aromatic hydrocarbons (PAHs), a related class of compounds, are formed from the incomplete combustion of organic materials and have been studied for their environmental and health impacts. wikipedia.orgdcceew.gov.au

Overview of the Bicyclo[5.1.0]octane Core Structure within Organic Synthesis

The bicyclo[5.1.0]octane core structure has been a target of synthetic chemists for decades. Its unique three-dimensional shape and the reactivity of the fused cyclopropane (B1198618) ring allow for a variety of chemical transformations. nih.gov These include ring-opening reactions, rearrangements, and cycloadditions, which can be used to construct more complex molecular architectures. The stereochemistry of the ring fusion, being either cis or trans, further influences the molecule's shape and reactivity. nih.gov For instance, the cis-fused isomer is generally more stable than the trans-fused isomer. atlantis-press.com Derivatives of bicyclo[5.1.0]octane have been investigated for their potential applications in various fields, including the development of new pharmaceuticals and materials. atlantis-press.comcymitquimica.com

Unique Position of 8-Methylenebicyclo[5.1.0]octane as a Research Subject

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC9H14
Molecular Weight122.21 g/mol smolecule.com
Boiling Point99-100 °C (at 9 Torr) chemicalbook.com
Density0.89 ± 0.1 g/cm³ (Predicted) chemicalbook.com
CAS Number54211-15-3 chemicalbook.com

The synthesis of this compound has been achieved through various methods, including elimination reactions from suitable precursors. lsu.edu One documented synthesis involves the treatment of a bicyclic chloride with a strong base like potassium t-butoxide. lsu.edu

The reactivity of this compound is a key area of research. The interplay between the strained cyclopropane ring and the exocyclic double bond leads to unique chemical behavior. For example, it can serve as a precursor in the synthesis of other complex polycyclic systems. lsu.edu Detailed research has explored its reactions with various reagents, providing valuable data for synthetic chemists. researchgate.netlookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54211-15-3

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

8-methylidenebicyclo[5.1.0]octane

InChI

InChI=1S/C9H14/c1-7-8-5-3-2-4-6-9(7)8/h8-9H,1-6H2

InChI Key

MUDRFXBMCDULFP-UHFFFAOYSA-N

Canonical SMILES

C=C1C2C1CCCCC2

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 8 Methylenebicyclo 5.1.0 Octane

Strain-Induced Reactivity of the Bicyclo[5.1.0]octane Skeleton

The bicyclo[5.1.0]octane framework is characterized by significant ring strain, a consequence of the fusion of a cyclopropane (B1198618) ring and a cycloheptane (B1346806) ring. This strain is a driving force for a variety of chemical transformations that lead to the formation of more stable, less strained systems. The strain energy of cis-bicyclo[5.1.0]octane has been experimentally determined, providing a quantitative measure of its inherent instability. acs.org

Reactions that involve the cleavage of one of the cyclopropane bonds are common, as this relieves a significant amount of the ring strain. The reactivity is further influenced by substituents on the bicyclic system. For instance, the presence of a methoxy (B1213986) group can affect the stability of the cyclopropane ring and the rate of reactions involving the distal cyclopropane bond. researchgate.net The unique geometry of the bicyclo[5.1.0]octane system can also lead to unusual stereochemical outcomes in its reactions. For example, the formation of trans-fused bicyclo[5.1.0]octanes, though rare, has been observed and is attributed to the cyclopropanation of an unstable (E)-cycloheptene intermediate. researchgate.net

Experimental Strain Energies of Bicyclic Alkanes
CompoundExperimental Strain Energy (kcal/mol)
cis-Bicyclo[5.1.0]octane-14.2 ± 0.5
cis-Bicyclo[3.3.0]octane-32.6 ± 0.3
trans-Bicyclo[3.3.0]octane-26.1 ± 0.4

Rearrangement Reactions

The high degree of strain in 8-methylenebicyclo[5.1.0]octane makes it susceptible to a variety of rearrangement reactions, which can be induced by thermal, photochemical, or catalytic means. These rearrangements often lead to the formation of more stable isomeric structures.

Thermal Rearrangements and Isomerizations

Under thermal conditions, this compound and its derivatives can undergo skeletal rearrangements. molaid.com These isomerizations are driven by the release of strain energy and can lead to a variety of products depending on the reaction conditions and the substitution pattern of the starting material. For example, the thermal rearrangement of 8-methoxybicyclo[5.1.0]octa-2,4-diene involves a butadienylcyclopropane rearrangement. researchgate.net The study of hydrocarbon thermal isomerizations provides a framework for understanding the complex, non-catalytic rearrangements that these strained systems can undergo upon heating. researchgate.net

Photochemical Rearrangements

Photochemical activation provides an alternative pathway for the rearrangement of the bicyclo[5.1.0]octane system. Irradiation can lead to the formation of electronically excited states that can undergo transformations not accessible under thermal conditions. For instance, the photochemistry of derivatives like cis-bicyclo[5.1.0]oct-2-en-4-one and its methylene (B1212753) analog has been studied, revealing that these compounds undergo excited-state vinylcyclopropane-cyclopentene bond reorganization. datapdf.com The specific products and reaction pathways can be influenced by whether the reaction proceeds from a singlet or triplet excited state. datapdf.com In some cases, photochemical reactions can lead to the formation of highly strained and unusual polycyclic systems. researchgate.net

Sigmatropic Rearrangements within the Bicyclo[5.1.0]octane Framework

Sigmatropic rearrangements are a class of pericyclic reactions that involve the migration of a sigma-bond across a pi-system. youtube.com The bicyclo[5.1.0]octane framework is predisposed to undergo such rearrangements due to the presence of both strained sigma bonds and, in unsaturated derivatives, pi systems. These rearrangements are often concerted and proceed with a high degree of stereospecificity. The butadienylcyclopropane rearrangement observed in bicyclo[5.1.0]octa-2,4-diene is an example of a sigmatropic process. 182.160.97 The presence of substituents can influence the facility of these rearrangements; for example, a methoxy group can modestly accelerate a homo-1,5-H shift in 8-methoxybicyclo[5.1.0]oct-2-ene. researchgate.net

Addition Reactions of the Exocyclic Methylene Group

The exocyclic double bond in this compound is a site of reactivity, participating in various addition reactions.

Nucleophilic Attack and Derivative Formation

The strained bicyclic system and the electrophilic nature of the double bond in this compound make it susceptible to nucleophilic attack, leading to the formation of various derivatives. smolecule.com These reactions are often initiated by the interaction of a nucleophile with the carbon atoms of the double bond or the cyclopropane ring.

The addition of nucleophiles to the methylene group can proceed via different mechanisms, influenced by the nature of the nucleophile, solvent, and reaction conditions. For instance, the reaction with soft nucleophiles may favor conjugate addition, while hard nucleophiles might attack the carbon of the double bond directly. The resulting intermediates can then undergo further transformations, such as ring-opening of the cyclopropane moiety, to yield a variety of functionalized products.

A notable example of derivative formation involves the reaction with benzenethiol. Studies on analogous bicyclic systems have shown that the reactivity is not solely governed by strain energy but also by electronic delocalization within the bicyclic framework. smolecule.com The conjugation between the cyclopropane ring and the adjacent π-system of the methylene group in this compound can stabilize transition states, thereby influencing the reaction pathway and product distribution. smolecule.com

Table 1: Examples of Nucleophilic Addition to Methylene Cyclopropanes

NucleophileProduct TypeReference
ThiolatesThioether derivatives smolecule.com
AminesAmino-functionalized bicyclic compounds smolecule.com
AlkoxidesEther-linked derivatives smolecule.com

Carbon-Carbon Bond Cleavage Reactions in Strained Bicyclic Systems

The significant strain energy inherent in the bicyclo[5.1.0]octane framework makes it prone to carbon-carbon bond cleavage reactions. smolecule.com These reactions provide a pathway to relieve the strain and can be initiated by thermal, photochemical, or catalytic means. The cleavage can occur at the bonds of the cyclopropane ring or, under more forcing conditions, within the larger seven-membered ring.

The presence of the methylene group in this compound plays a crucial role in these transformations. It extends the conjugation within the molecule, which can lower the activation energy for ring-opening reactions by stabilizing the resulting transition states through hyperconjugation. smolecule.com This "delocalization-enabled reactivity" is a key feature of bicyclo[5.1.0]octane derivatives and distinguishes their behavior from simpler cyclopropanes where strain release is the primary driving force. smolecule.com

The cleavage of the C1-C7 bond of the cyclopropane ring is a common pathway, leading to the formation of monocyclic eight-membered ring systems. Alternatively, cleavage of the internal C1-C8 or C7-C8 bonds can also occur, resulting in different ring-opened products. The regioselectivity of the bond cleavage is influenced by substituents on the bicyclic framework and the specific reaction conditions employed. smolecule.com

Catalyzed Transformations Involving this compound

The reactivity of this compound can be further expanded and controlled through the use of various catalysts. Metal-mediated and organocatalytic systems have been employed to effect a range of transformations, including reductive couplings, palladium-catalyzed reactions, and copper(I)-catalyzed photoreactions.

Metal-mediated reductive coupling reactions offer a powerful tool for the formation of carbon-carbon bonds. umn.edu In the context of this compound, these reactions can involve the coupling of the exocyclic double bond with other unsaturated moieties or the reductive opening of the cyclopropane ring followed by coupling. Metals can act as electron donors, directing groups, or activators of the π-system. umn.edu For instance, titanium-mediated reductive coupling has been utilized in the synthesis of complex polycyclic ring systems. lsu.edu While specific examples with this compound are not extensively detailed in the provided results, the general principles of metal-mediated reductive coupling of π-bonds are applicable. umn.edu

Palladium catalysis is a versatile tool in organic synthesis, enabling a wide array of cross-coupling and functionalization reactions. rsc.orgresearchgate.net For bicyclo[5.1.0]octane derivatives, palladium catalysts can facilitate various transformations. While the direct palladium-catalyzed reactions of this compound are not explicitly detailed in the search results, related systems demonstrate the potential of this approach. For example, palladium catalysts bearing chiral monodentate phosphine (B1218219) ligands have been mentioned in the context of reactions involving this class of compounds. molaid.com Palladium-catalyzed reactions often proceed through intermediates like palladacycles, which can undergo further reactions to form new C-C or C-heteroatom bonds. researchgate.net The key to these reactions is often the in situ generation of the active Pd(0) catalyst. rsc.org

Copper(I) catalysts have been shown to mediate a variety of photoreactions involving olefins. researchgate.net In the case of this compound, copper(I) catalysis can be used to promote transformations that are not readily accessible through thermal means. molaid.com These photoreactions can include cycloadditions, isomerizations, and ring-opening reactions. The mechanism of these reactions often involves the formation of an excited-state complex between the copper(I) catalyst and the olefin, which then undergoes the desired transformation. A known synthesis of this compound involves the reaction of 8,8-dibromobicyclo[5.1.0]octane with methyl iodide, a reaction that can be influenced by copper catalysis. molaid.com

Theoretical and Computational Investigations of 8 Methylenebicyclo 5.1.0 Octane

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in understanding the molecular and electronic characteristics of the bicyclo[5.1.0]octane framework. For 8-methylenebicyclo[5.1.0]octane, with a molecular formula of C₉H₁₄ and a molecular weight of 122.21 g/mol , computational studies highlight the significant role of its electronic structure in its chemical behavior. smolecule.com

Theoretical investigations have shown that electronic delocalization within the bicyclic system is a crucial factor governing its reactivity. smolecule.com The exocyclic methylene (B1212753) group in this compound extends the conjugation, which in turn stabilizes transition states through hyperconjugation. smolecule.com This electronic feature is a key differentiator in its reactivity compared to simpler strained ring systems.

In related computational work on the formation of trans-fused bicyclo[5.1.0]octanes through gold(I)-catalyzed cyclizations of dienynes, DFT calculations using functionals such as B3LYP-D3 and M06-D3 have been employed to model the system effectively. nih.gov These studies provide insights into the bond lengths and angles within the bicyclic core during reaction processes. For instance, in computed intermediates, significant variations in C-C bond lengths and angles were observed, highlighting the dynamic nature of the ring system during chemical transformations. nih.gov

Conformational Analysis of the Bicyclo[5.1.0]octane Ring System

The conformational flexibility of the seven-membered ring in the bicyclo[5.1.0]octane system presents a complex energy landscape. Theoretical studies on substituted bicyclo[5.1.0]octane derivatives have revealed the presence of multiple low-energy conformations, including chair and twist-boat forms.

While a specific conformational analysis of this compound is not extensively documented in the literature, general principles from related structures can be inferred. For instance, in the computational study of a carbonylative cocyclization to form a related bridged ring system, conformational analysis was crucial in predicting the resulting stereochemistry. lsu.edu The relative orientation of substituents and the fusion of the cyclopropane (B1198618) ring dictate the preference for specific conformations. The interplay of steric and electronic factors in this compound is expected to result in a similarly complex conformational equilibrium that influences its reactivity.

Strain Energy Calculations and their Impact on Reactivity

A defining characteristic of this compound is its high degree of ring strain, which is a primary driver of its chemical reactivity. smolecule.com The fusion of the cyclopropane ring to the seven-membered ring introduces significant angle and torsional strain. Computational and thermochemical data have been used to quantify this strain and its consequences.

The strain energy of the parent cis-bicyclo[5.1.0]octane has been determined from its heat of formation. Experimental data from heats of combustion place the gas-phase enthalpy of formation at -3.8 ± 0.7 kcal/mol, from which the strain energy is derived. epa.gov Another compilation of thermochemical data reports a value for the enthalpy of formation of bicyclo[5.1.0]octane. nist.gov

A key finding from computational studies is that the presence of a fused three-membered ring can lower the activation barriers for reactions by approximately 10 kcal/mol. smolecule.com This strain-release-driven reactivity makes compounds like this compound susceptible to various chemical transformations.

Computational Elucidation of Reaction Mechanisms

The strained structure of this compound makes it a substrate for a variety of reactions, including electrophilic additions, nucleophilic attacks, and carbon-carbon bond cleavage. smolecule.com Computational chemistry has been a powerful tool in elucidating the mechanisms of such reactions for the bicyclo[5.1.0]octane system.

A notable example is the use of DFT to study the gold(I)-catalyzed cyclization of dienynes to form trans-fused bicyclo[5.1.0]octanes. nih.gov These calculations were able to rationalize the observed stereoselectivity and provide a detailed picture of the reaction pathway, including the structures of key intermediates and transition states. The study revealed that the rigidity of the molecular framework directs the stereochemical outcome of the cyclization. nih.gov

Furthermore, the dimerization of a related compound, 8-chlorobicyclo[5.1.0]oct-1(8)-ene, has been noted to proceed via an ene reaction, highlighting another potential reaction pathway for this class of molecules. researchgate.net

Prediction of Reactivity and Selectivity Profiles

Computational methods can be employed to predict the reactivity and selectivity of this compound in various chemical reactions. As mentioned, the stereoselectivity of gold-catalyzed cyclizations to form bicyclo[5.1.0]octane systems has been successfully rationalized through DFT calculations, which showed that the inherent rigidity of the substrate controls the reaction pathway. nih.gov

It has also been suggested that the introduction of substituents on the bicyclic framework can be used to modulate the reactivity and selectivity of these compounds in synthetic applications. smolecule.com

In a different context, the potential biological activity of this compound has been explored through molecular docking studies. In a study targeting asparaginyl endopeptidase, this compound was identified as a potential inhibitor with a strong binding affinity.

Ligand Target Enzyme Binding Energy (kcal/mol)
This compound Asparaginyl endopeptidase -12.2951 journalajst.com

Modeling Approaches for Thermochemical Properties (e.g., Heat of Formation)

Thermochemical properties provide fundamental insights into the stability and reactivity of molecules. While experimental data for this compound itself is scarce, computational methods and data for related compounds offer valuable estimates.

For the closely related compound, bicyclo[5.1.0]octane, 8-(1-methylethylidene)-, thermochemical properties have been calculated using the Joback and Crippen methods. These predictive models provide estimates for key parameters such as the enthalpy of formation and Gibbs free energy of formation.

Property Value Unit Method
Enthalpy of Formation (hf) -70.85 kJ/mol Joback Method chemeo.com
Gibbs Free Energy of Formation (gf) 175.95 kJ/mol Joback Method chemeo.com
Octanol/Water Partition Coefficient (logp) 3.533 Crippen Method chemeo.com

Data for Bicyclo[5.1.0]octane, 8-(1-methylethylidene)-

Experimental thermochemical data is available for the parent cis-bicyclo[5.1.0]octane. The heat of combustion has been measured, leading to a derived gas-phase heat of formation. epa.gov

Compound Gas-Phase Heat of Formation (ΔfH°gas) Unit
cis-Bicyclo[5.1.0]octane -3.8 ± 0.7 kcal/mol epa.gov

These computational and experimental values for related structures provide a baseline for understanding the energetic properties of this compound.

Stereochemical Aspects in the Chemistry of 8 Methylenebicyclo 5.1.0 Octane

Enantioselective and Diastereoselective Syntheses

The controlled synthesis of specific stereoisomers of 8-methylenebicyclo[5.1.0]octane and its derivatives is a significant challenge and a testament to the advancements in asymmetric synthesis.

Enantioselective Synthesis:

The creation of enantioenriched this compound derivatives often relies on the use of chiral catalysts or auxiliaries. One notable approach involves the rhodium-catalyzed asymmetric hydroformylation of 1,1'-disubstituted alkenes. For instance, using chiral bisdiazaphospholane (BDP) and bisphospholanoethane (BPE) ligands with a Rh(CO)2acac precursor, it is possible to achieve high regio- and enantioselectivities. nih.gov In the case of this compound, hydroformylation using a Rh/L2 catalyst system can yield the branched aldehyde with an impressive 83% enantiomeric excess (ee). nih.gov

Catalyst SystemSubstrateProductBranched Selectivity (%)Enantiomeric Excess (ee, %)Reference
Rh/L1This compoundBranched Aldehyde45Not specified nih.gov
Rh/L2This compoundBranched Aldehyde8383 nih.gov

Diastereoselective Synthesis:

Diastereoselectivity in the synthesis of this compound derivatives is often achieved by controlling the approach of a reagent to the existing stereocenters or the double bond. For example, the cycloaddition of bicyclo[1.1.0]butanes with reagents like triazolinedione can lead to the diastereoselective formation of multi-substituted cyclobutanes. rsc.org While not directly synthesizing this compound, this principle of strain-release-driven diastereoselective functionalization is highly relevant to its chemistry. rsc.org

Chirality in Reaction Products and Intermediates

The inherent chirality of many this compound derivatives leads to the formation of chiral products and the involvement of chiral intermediates in their reactions.

The hydroformylation of this compound, as mentioned earlier, is a prime example where a prochiral alkene is converted into a chiral aldehyde. nih.gov The stereochemical outcome of such reactions is dictated by the chiral catalyst, which creates a chiral environment around the rhodium center, favoring the formation of one enantiomer of the product over the other.

Furthermore, reactions involving the opening of the cyclopropane (B1198618) ring can generate new stereocenters. The regioselectivity and stereoselectivity of these ring-opening reactions are often influenced by the substituents present on the bicyclic framework and the nature of the attacking reagent. smolecule.com

Conformational Dynamics and Stereochemical Control

The seven-membered ring of this compound is conformationally flexible. This dynamic nature plays a crucial role in dictating the stereochemical outcome of reactions. The molecule can adopt various chair and boat-like conformations, and the relative energies of these conformers and the transition states leading to them can influence which diastereomeric product is formed.

For instance, in thermal rearrangements of related bicyclo[5.1.0]octa-2,4-diene systems, the conformation of the molecule influences the stereochemistry of the resulting products. researchgate.net The interplay between the different conformations and their respective reaction pathways is a key aspect of stereochemical control.

Influence of Stereochemistry on Reaction Outcomes

The pre-existing stereochemistry in derivatives of this compound can have a profound impact on the course and selectivity of their reactions.

A clear illustration of this is seen in the diastereoselective cycloaddition reactions of bicyclo[1.1.0]butanes, where the stereochemistry of the starting material directs the formation of specific diastereomers of the cycloadducts. rsc.org Similarly, in the context of this compound, if the bicyclic system already contains stereocenters, these will influence the facial selectivity of reactions at the exocyclic double bond. For example, an electrophilic addition to the double bond would likely occur from the less sterically hindered face of the molecule, leading to a high degree of diastereoselectivity.

The stereochemical relationship between substituents on the seven-membered ring and the cyclopropane ring can also affect reactivity. For example, the orientation of a substituent can influence the rate and stereochemical course of cyclopropane ring-opening reactions. smolecule.com

Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 8-Methylenebicyclo[5.1.0]octane, providing detailed information about the connectivity and chemical environment of its hydrogen and carbon atoms.

Detailed Structural Elucidation: One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR are fundamental for the initial characterization. In the ¹H NMR spectrum of this compound, the protons of the exocyclic methylene (B1212753) group are typically observed as a singlet, while the other protons in the bicyclic system give rise to complex multiplets. The ¹³C NMR spectrum provides distinct signals for each carbon atom, including the characteristic signals for the sp²-hybridized carbons of the methylene group and the sp³-hybridized carbons of the bicyclic core.

A study on the synthesis of (+/-)-asteriscanolide provided detailed NMR data for this compound.

¹H NMR (250 MHz, CDCl₃) ¹³C NMR (62.5 MHz, CDCl₃)
Chemical Shift (δ) in ppm Chemical Shift (δ) in ppm
5.30 (s, 2H)143.63
2.00-2.20 (d, 2H)101.91
1.57-1.63 (m, 6H)32.98
1.26-1.25 (m, 4H)32.00
23.07
20.81
14.50

s = singlet, d = doublet, m = multiplet

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed for more in-depth structural assignment by revealing the coupling relationships between protons and the direct correlation between protons and their attached carbons.

Reaction Monitoring: NMR spectroscopy is also a powerful technique for monitoring the progress of reactions involving this compound in real-time. magritek.comnews-medical.netbeilstein-journals.orgrsc.org By acquiring a series of NMR spectra over the course of a reaction, it is possible to observe the disappearance of reactant signals and the appearance of product signals. magritek.comnews-medical.net This allows for the determination of reaction kinetics, the identification of transient intermediates, and the optimization of reaction conditions to maximize yield and minimize byproducts. magritek.comnews-medical.netbeilstein-journals.org Benchtop NMR spectrometers, which can be placed directly in a fume hood, have made online reaction monitoring more accessible for synthetic chemists. magritek.comnews-medical.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Characterization

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the various bond vibrations within the molecule. For instance, the C-H stretching vibrations of the alkyl and vinyl groups, as well as the C=C stretching vibration of the exocyclic double bond, can be readily identified.

In a study detailing its synthesis, the IR spectrum of this compound was reported with the following characteristic peaks:

3054 cm⁻¹ (C-H stretch, vinyl)

2929 cm⁻¹ (C-H stretch, alkyl)

2855 cm⁻¹ (C-H stretch, alkyl)

1422 cm⁻¹

1265 cm⁻¹

740 cm⁻¹

465 cm⁻¹

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light, providing information about vibrational modes that are associated with a change in the polarizability of a bond. semanticscholar.orgmdpi.com This makes it particularly useful for observing non-polar bonds, such as the C=C double bond in the methylene group of this compound, which may show a weak signal in the IR spectrum. semanticscholar.org While specific Raman spectral data for this compound is not readily available in the literature, the technique is valuable for analyzing the skeletal vibrations of the bicyclic system and can be used to study changes in the molecule during reactions. mdpi.comdtu.dknih.gov

Mass Spectrometry for Molecular Fragmentation Analysis and Reaction Pathway Investigation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. semanticscholar.orgdocbrown.infospectroscopyonline.com

Molecular Fragmentation Analysis: In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used for its identification. For a bicyclic alkane like this compound, fragmentation would be expected to involve the cleavage of C-C bonds within the strained ring system, leading to a series of characteristic fragment ions. docbrown.info While a detailed fragmentation pattern for this compound is not extensively documented, general principles of alkane fragmentation suggest that losses of small alkyl radicals would be prominent. docbrown.info

Reaction Pathway Investigation: Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is instrumental in identifying the products of reactions involving this compound. By analyzing the mass spectra of the components of a reaction mixture, it is possible to identify known products by comparing their spectra to library data and to propose structures for unknown products based on their fragmentation patterns. This information is crucial for understanding the mechanistic pathways of a reaction.

Chromatographic Techniques for Reaction Mixture Analysis, Separation, and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and analysis of this compound and its reaction mixtures.

Reaction Mixture Analysis and Separation: Gas chromatography (GC) is a primary tool for analyzing the composition of volatile reaction mixtures containing this compound. When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of individual components, providing a detailed picture of the reaction's progress and outcome. Studies have reported the identification of this compound in complex mixtures, such as methanolic extracts of Camponotus fellah and pyrolysis products of natural rubber, using GC-MS.

Flash column chromatography is a preparative technique commonly used to purify this compound from reaction mixtures on a larger scale. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) and their solubility in a mobile phase (a solvent or solvent mixture).

Purity Assessment: Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive method for assessing the purity of a sample of this compound and for monitoring the progress of a reaction. libretexts.orgkhanacademy.orglibretexts.orgyoutube.com By spotting a small amount of the sample on a TLC plate and developing it with an appropriate solvent system, it is possible to separate the desired compound from impurities. libretexts.orgkhanacademy.orglibretexts.orgyoutube.com The purity can be visually assessed, often with the aid of a UV lamp if the compounds are UV-active. libretexts.orgnih.gov

Synthetic Utility and Applications of 8 Methylenebicyclo 5.1.0 Octane in Complex Organic Synthesis

Role as a Key Intermediate in the Synthesis of Diverse Organic Molecules

8-Methylenebicyclo[5.1.0]octane is a bicyclic hydrocarbon that serves as a valuable and versatile intermediate in the synthesis of a variety of complex organic molecules. smolecule.com Its unique structural framework, which features a strained cyclopropane (B1198618) ring fused to a seven-membered ring with an exocyclic double bond, provides a gateway to a range of chemical transformations. The inherent ring strain and the reactivity of the methylene (B1212753) group allow it to participate in numerous reactions, including electrophilic additions, nucleophilic attacks, and carbon-carbon bond cleavage under specific conditions. smolecule.com This reactivity makes it an important building block for chemists seeking to construct intricate molecular architectures. Its utility spans from the development of novel materials to potential applications in pharmaceutical development, where bicyclic structures are often explored for their ability to interact with biological targets. smolecule.com

Applications in the Construction of Challenging Polycyclic Ring Systems

The development of efficient strategies for the synthesis of polycyclic ring systems is a significant challenge in organic chemistry. This compound has proven to be a key precursor in methodologies aimed at constructing such complex frameworks.

A notable example is its use in the total synthesis of (+/-)-asteriscanolide, a sesquiterpene with a complex butyrolactone-bridged [8-5-5] tricyclic ring system. lsu.edu In this synthesis, this compound serves as a crucial intermediate that enables the formation of the core cyclooctanoid structure. The synthesis demonstrates the strategic importance of this strained bicyclic compound in accessing complex natural product skeletons.

The preparation of this compound itself within this synthetic route highlights a common method for its formation. lsu.edu

StepPrecursorReagentsProductConditions
1Bicyclomethyl chloride derivativePotassium t-butoxide, DMSOThis compoundReflux at 90°C for 2 hours
Data sourced from LSU Scholarly Repository. lsu.edu

This intermediate subsequently undergoes further transformations, leading to the intricate polycyclic structure of asteriscanolide. The specific conformation of the eight-membered ring derived from this precursor is critical for establishing the correct stereochemistry in the final natural product. lsu.edu

Utilization as a Model Compound for Studying Strained Hydrocarbons

The structure of this compound, featuring a fusion of cyclopropane and cycloheptane (B1346806) rings, results in significant ring strain. smolecule.com This inherent strain makes it an excellent model compound for fundamental studies in physical organic chemistry, particularly for investigating the properties and reactivity of strained hydrocarbons. smolecule.comd-nb.info

The high degree of strain energy stored within the molecule dictates its chemical behavior, often leading to unique reaction pathways that are not observed in less strained systems. smolecule.com Key areas of study include:

Ring-Opening Reactions: The strained central carbon-carbon bonds of the cyclopropane moiety can be cleaved under specific thermal, photochemical, or catalytic conditions, releasing strain energy and allowing for further molecular transformations. smolecule.com

Reaction Kinetics and Mechanisms: Studying the rates and mechanisms of reactions involving this compound provides valuable insight into how strain affects transition states and reaction energetics. researchgate.net

Structural and Spectroscopic Analysis: The geometric arrangement of its carbon atoms and its spectroscopic properties offer data for theoretical and computational models that aim to predict the behavior of other strained organic molecules. smolecule.com

The unique reactivity endowed by its strain makes it and similar structures subjects of interest for developing high-energy-density fuels, where the energy released upon combustion is enhanced by the stored strain energy. d-nb.info

Precursor in the Synthesis of Functionalized Organic Compounds

The reactivity of the exocyclic double bond and the strained ring system makes this compound a versatile precursor for a variety of functionalized organic compounds. smolecule.com Its ability to undergo selective transformations allows for the introduction of diverse functional groups, leading to valuable synthetic intermediates.

Formation of β-Silyl Ketones

Research has demonstrated that this compound can be utilized as a starting material for the synthesis of β-silyl ketones. This transformation typically involves a reaction sequence where the exocyclic double bond is first functionalized with a silicon-containing group. Subsequent oxidative cleavage or rearrangement would then yield the target β-silyl ketone. These compounds are valuable synthetic intermediates, as the silicon group can facilitate further transformations or be replaced to introduce other functionalities.

Synthesis of Stereodefined Homoallylic Alcohols

This compound also serves as a precursor in the synthesis of stereodefined homoallylic alcohols. Homoallylic alcohols, particularly those with well-defined stereochemistry, are crucial building blocks in the synthesis of many natural products and pharmaceuticals. nih.gov The synthetic route from this compound allows for the controlled installation of the hydroxyl group and the adjacent stereocenter, leveraging the inherent structure of the starting material to influence the stereochemical outcome of the reaction. The development of methods to create such complex and stereochemically rich structures from cyclic precursors is a significant area of synthetic chemistry. nih.gov

ApplicationProduct ClassSignificance
Functionalizationβ-Silyl KetonesVersatile synthetic intermediates where the silyl (B83357) group directs further reactions.
FunctionalizationStereodefined Homoallylic AlcoholsKey structural motifs in complex natural products and pharmaceuticals. nih.gov

Synthesis and Reactivity of Derivatives and Analogues of 8 Methylenebicyclo 5.1.0 Octane

Alkylidene Derivatives of Bicyclo[5.1.0]octane

The synthesis of alkylidene derivatives of bicyclo[5.1.0]octane can be achieved through various synthetic strategies. One notable method involves the Rh(I)-catalyzed cycloisomerization of bicyclobutanes. For instance, allyl amine-substituted bicyclobutanes can be converted into bicyclo[5.1.0]octane scaffolds, with the selectivity for the bicyclo[5.1.0]octane product being influenced by the choice of phosphine (B1218219) ligand, such as dppe. nih.gov This approach allows for the construction of the core bicyclic system, which can then potentially be further functionalized to introduce the alkylidene group. A library of these compounds has been prepared, including derivatives with aliphatic and ether substituents. nih.gov

The reactivity of these alkylidene derivatives is of significant interest due to the presence of the exocyclic double bond in conjunction with the strained bicyclic system. While specific reactivity data for 8-methylenebicyclo[5.1.0]octane is not extensively detailed in the provided search results, the general reactivity of similar systems suggests that the exocyclic double bond would be susceptible to a variety of transformations, including additions and cycloadditions, potentially leading to more complex polycyclic structures.

Oxygen-Containing Analogues (e.g., Oxabicyclo[5.1.0]octane Systems)

Oxygen-containing analogues of bicyclo[5.1.0]octane, such as 8-oxabicyclo[5.1.0]octane and its derivatives, are important synthetic intermediates. Their synthesis has been accomplished through several routes. One method involves a tandem C–H oxidation/oxa- nih.govnih.gov Cope rearrangement/aldol reaction of allylic silylethers, promoted by reagents like tempo oxoammonium tetrafluoroborate (B81430) (T+BF4−) and zinc bromide (ZnBr2). Another approach is the enantioselective intermolecular [5+2] cycloaddition of pyrylium (B1242799) ion intermediates with electron-rich alkenes, facilitated by a dual catalyst system. nih.gov Furthermore, 8-oxabicyclo[5.1.0]octane, also known as 1,2-epoxycycloheptane, can be synthesized from cycloheptene (B1346976). chem960.com

The reactivity of these oxabicyclo[5.1.0]octane systems is characterized by ring-opening reactions, which can be used to generate stereochemically defined cyclic and acyclic compounds. For example, the oxygen bridge of the 8-oxabicyclo[3.2.1]octane framework, a related system, can be reductively cleaved to form seven-membered ring products. nih.gov The unique structure of compounds like 8-oxabicyclo[5.1.0]octan-2-ol makes them versatile building blocks for creating complex molecular architectures.

Halogenated Derivatives and their Transformations

Halogenated derivatives of bicyclo[5.1.0]octane are valuable precursors for a range of chemical transformations. The synthesis of these compounds can be achieved through methods such as the addition of dihalocarbenes to cycloalkenes. For example, 8,8-dibromobicyclo[5.1.0]octane can be synthesized from the reaction of cycloheptene with bromoform (B151600) in the presence of a strong base like potassium tert-butoxide. chemicalbook.com Similarly, 8,8-difluoro-1-(morpholin-4-yl)bicyclo[5.1.0]octane has been prepared by the addition of difluorocarbene to 1-(morpholin-4-yl)cycloheptene. acs.org

The transformations of these halogenated derivatives often involve the cleavage of the cyclopropane (B1198618) ring or substitution of the halogen atoms. For instance, reductive amination of deprotected halogenated secondary cyclopropylamines, derived from related bicyclic systems, can trigger cyclopropane ring cleavage to yield ring-expanded nitrogen-containing products. rsc.org Substitution reactions on compounds like 8-bromobicyclo[5.1.0]octane can also be performed to introduce other functional groups. smolecule.com

Differentiated Reactivity of Substituted Bicyclo[5.1.0]octane Scaffolds

The reactivity of the bicyclo[5.1.0]octane scaffold can be significantly influenced by the nature and position of its substituents, leading to differentiated reactivity and stereochemical outcomes. A notable example is the gold(I)-catalyzed cascade reaction of dienynes, where the stereochemistry of the starting material dictates the formation of either cis- or trans-fused bicyclo[5.1.0]octanes. researchgate.net This highlights the profound effect of substituent geometry on the reaction pathway.

The following table summarizes the synthesis of various substituted bicyclo[5.1.0]octane derivatives:

CompoundStarting Material(s)Reagents/ConditionsReference
8,8-Dibromobicyclo[5.1.0]octaneCycloheptene, BromoformPotassium tert-butoxide, Pentane chemicalbook.com
8,8-Difluoro-1-(morpholin-4-yl)bicyclo[5.1.0]octane1-(Morpholin-4-yl)cyclohepteneBis(trifluoromethyl)mercury, THF acs.org
8-Oxabicyclo[5.1.0]octan-2-olAllylic silylethersT+BF4−, ZnBr2
Benzyl (RS,RS,RS)-7-phenylbicyclo[5.1.0]octan-2-ylcarbamateNot specifiedNot specified researchgate.net
trans-Fused Bicyclo[5.1.0]octanesDienynesGold(I) catalyst researchgate.net

The following table outlines the reactivity of select bicyclo[5.1.0]octane derivatives:

DerivativeReaction TypeProduct(s)Reagents/ConditionsReference
(Bicyclo[5.1.0]octadienyl)Fe(CO)2L+Nucleophilic Addition6-Substituted (bicyclo[5.1.0]octa-2,4-diene)iron complexesCarbon and heteroatom nucleophiles nih.gov
Halogenated aminocyclopropanes (related systems)Reductive Amination/Ring CleavageRing-expanded nitrogen heterocyclesAldehydes/ketones rsc.org
trans-Fused Bicyclo[5.1.0]octane-4-carboxylateCrystallographic AnalysisDetermination of molecular geometryX-ray diffraction iucr.org

Future Directions in 8 Methylenebicyclo 5.1.0 Octane Research

Exploration of Novel Synthetic Pathways

The development of new and efficient methods for synthesizing the 8-Methylenebicyclo[5.1.0]octane core is a primary area of future research. While some routes exist, they often involve multiple steps or require harsh conditions. lsu.edu Future efforts will likely focus on the following:

Atom-Economical Cycloadditions: Researchers are expected to explore novel cycloaddition strategies that are more atom-efficient than traditional methods. pitt.edu This could involve the use of new catalysts or reaction conditions to promote the desired bond formations in a single step.

Ring-Closing Metathesis (RCM): The application of RCM to create the bicyclic system from acyclic precursors presents a powerful and flexible approach. Fine-tuning catalysts and substrate design will be crucial for achieving high yields and stereoselectivity.

C-H Activation/Functionalization: Direct functionalization of simpler, more readily available starting materials through C-H activation is a rapidly growing field in organic synthesis. Applying this strategy to the synthesis of this compound could significantly shorten synthetic sequences.

A summary of potential novel synthetic approaches is presented in the table below.

Synthetic StrategyDescriptionPotential Advantages
Atom-Economical Cycloadditions Development of new catalytic systems to promote direct formation of the bicyclic ring system from simple precursors. pitt.eduFewer synthetic steps, reduced waste, and increased overall efficiency.
Ring-Closing Metathesis (RCM) Utilization of RCM to form the bicyclic structure from appropriately designed diene precursors.High functional group tolerance and potential for stereocontrol.
C-H Activation/Functionalization Direct introduction of functional groups onto a pre-existing hydrocarbon skeleton to build the target molecule.Shorter synthetic routes and access to novel derivatives.

Development of New Catalytic Transformations

The strained double bond and cyclopropane (B1198618) ring within this compound make it a prime candidate for a variety of catalytic transformations. smolecule.com Future research will likely focus on developing new catalytic reactions that exploit this inherent reactivity.

Asymmetric Catalysis: A major goal will be the development of enantioselective catalytic reactions. This would allow for the synthesis of chiral derivatives of this compound, which are of significant interest for applications in medicinal chemistry and materials science.

Ring-Opening and Ring-Expansion Reactions: Catalytic methods that selectively open one of the rings could provide access to a diverse range of complex molecular architectures. researchgate.net For instance, transition metal-catalyzed ring-opening metathesis polymerization (ROMP) could lead to new polymers with unique properties.

Domino and Cascade Reactions: Designing catalytic processes where a single catalyst promotes multiple bond-forming events in a sequential manner can dramatically increase synthetic efficiency. pitt.edu The unique structure of this compound is well-suited for the design of such cascade reactions.

Advanced Computational Modeling for Reactivity Prediction

Computational chemistry is an increasingly powerful tool for understanding and predicting chemical reactivity. mit.edumdpi.com For this compound, computational modeling will be instrumental in several key areas:

Reaction Mechanism Elucidation: Detailed computational studies can provide insights into the mechanisms of both existing and newly developed reactions, helping to explain observed selectivities and guide further optimization. researchgate.net

Catalyst Design: Computational screening can accelerate the discovery of new and improved catalysts for transformations involving this compound. tudelft.nl By modeling the interactions between the substrate and various catalysts, researchers can identify promising candidates for experimental investigation.

Predicting Substrate Scope: Computational models can be used to predict how changes in the substrate structure will affect the outcome of a reaction. mit.edu This can help to rapidly assess the feasibility of a particular synthetic route for a range of different target molecules.

Computational ApproachApplication in this compound Research
Density Functional Theory (DFT) Elucidating reaction mechanisms, calculating transition state energies, and predicting reaction outcomes. researchgate.net
Molecular Dynamics (MD) Simulations Studying the conformational dynamics of the molecule and its interactions with catalysts and solvents.
Machine Learning (ML) Developing predictive models for reaction outcomes based on large datasets of experimental and computational data. mdpi.com

Expanding Synthetic Applications to Natural Product Synthesis and Materials Science

The unique three-dimensional structure of this compound makes it an attractive building block for the synthesis of complex molecules.

Natural Product Synthesis: Many natural products contain complex carbocyclic cores. nih.gov The rigid bicyclic framework of this compound could serve as a versatile starting point for the total synthesis of such molecules. Its strategic functionalization and ring manipulation could provide efficient pathways to intricate natural product skeletons. For example, derivatives of bicyclo[5.1.0]octane have been explored in the synthesis of compounds like asteriscanolide. lsu.edu

Materials Science: The strained nature of this compound suggests its potential use in the development of novel materials. smolecule.com For instance, polymers derived from this monomer could exhibit interesting mechanical or thermal properties. Its incorporation into larger molecular frameworks could also lead to materials with unique electronic or optical characteristics. The presence of this bicyclic system has been identified in the pyrolysis products of natural rubber, hinting at its potential role in polymer chemistry. researchgate.net

The continued exploration of this compound holds significant promise for advancing various fields of chemistry. Through the development of novel synthetic methods, the discovery of new catalytic transformations, the application of advanced computational tools, and the expansion of its use in the synthesis of complex targets, this fascinating molecule is poised to become an increasingly valuable tool in the chemist's arsenal.

Q & A

Q. How can conflicting NMR data for bicyclo[5.1.0]octane derivatives be reconciled?

  • Resolution Strategy : Use 2D NMR (e.g., NOESY) to differentiate diastereomers. For example, transannular NOE correlations in cis isomers confirm spatial proximity of bridgehead hydrogens, absent in trans analogs .

Q. What statistical methods validate the reliability of computational strain energy predictions?

  • Validation Protocol : Compare multiple methods (e.g., MM, DFT, CCSD(T)) and apply error analysis (e.g., root-mean-square deviation). For instance, CCSD(T)/CBS benchmarks reveal MM3 underestimates torsional strain by 15% in trans-bicyclo[5.1.0]octane .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.